molecular formula C15H11FO3 B6400477 5-(4-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1261963-38-5

5-(4-Acetylphenyl)-2-fluorobenzoic acid

Cat. No.: B6400477
CAS No.: 1261963-38-5
M. Wt: 258.24 g/mol
InChI Key: VUEIBSMSUBQJTB-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring This is followed by a halogenation reaction to introduce the fluorine atom

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The carboxylic acid group can form ionic bonds with proteins and other macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzoic acid: Does not have the acetyl group, leading to different chemical properties and uses.

    5-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

5-(4-Acetylphenyl)-2-fluorobenzoic acid is unique due to the combination of the acetyl, fluorine, and carboxylic acid groups. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

5-(4-acetylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEIBSMSUBQJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689775
Record name 4'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-38-5
Record name 4'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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